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Compound of Interest

Compound Name: ERD03

Cat. No.: B15560101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the

small molecule ERD03 and the EXOSC3 protein, a critical component of the RNA exosome

complex. Disruption of the EXOSC3-RNA interaction is a key strategy in modeling and

potentially treating rare neurological disorders such as Pontocerebellar Hypoplasia Type 1B

(PCH1B).

Quantitative Binding Data
The interaction between ERD03 and EXOSC3 has been quantitatively characterized,

demonstrating a specific and measurable binding affinity. The key binding parameter is

summarized in the table below.

Compound Target Protein Binding Affinity (Kd)

ERD03 EXOSC3 17 µM[1]

Experimental Protocols
The determination of the binding affinity and the functional consequences of the ERD03-

EXOSC3 interaction were established through a series of biophysical and in-vivo experiments.

The key methodologies are detailed below.
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Microscale Thermophoresis (MST)
Microscale Thermophoresis was a primary technique used to quantify the binding affinity

between ERD03 and EXOSC3.[1]

Objective: To determine the dissociation constant (Kd) of the ERD03-EXOSC3 interaction.

Methodology:

Protein Preparation: Recombinant EXOSC3 protein is purified and labeled with a fluorescent

dye (e.g., RED-tris-NTA).

Ligand Preparation: A serial dilution of ERD03 is prepared in the assay buffer.

Binding Reaction: The labeled EXOSC3 protein is mixed with the different concentrations of

ERD03 and incubated to reach binding equilibrium.

MST Measurement: The samples are loaded into capillaries and the thermophoretic

movement of the labeled EXOSC3 is measured in a Monolith NT.115 instrument

(NanoTemper Technologies). The change in thermophoresis upon binding of ERD03 is

monitored.

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of

the ligand concentration, and the data is fitted to a standard binding model to calculate the

dissociation constant (Kd).

Saturation Transfer Difference Nuclear Magnetic
Resonance (STD-NMR)
STD-NMR was employed to confirm the direct binding of ERD03 to EXOSC3 and to identify the

parts of the small molecule that are in close proximity to the protein.[1]

Objective: To verify the binding of ERD03 to EXOSC3 and to map the binding epitope of the

ligand.

Methodology:
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Sample Preparation: A sample containing a mixture of EXOSC3 protein and ERD03 in a

deuterated buffer is prepared.

NMR Data Acquisition: A series of 1D proton NMR spectra are acquired. In the "on-

resonance" experiment, a selective saturation pulse is applied to a region of the spectrum

containing protein resonances. In the "off-resonance" experiment, the saturation pulse is

applied to a region where no protein signals are present.

Difference Spectrum: The "off-resonance" spectrum is subtracted from the "on-resonance"

spectrum to generate the STD spectrum.

Analysis: Protons on the ERD03 molecule that are in close contact with the protein will

receive saturation from the irradiated protein protons, resulting in signals in the STD

spectrum. The relative intensities of these signals provide information about which parts of

the small molecule are involved in the binding interaction.

Zebrafish Phenotyping Assay
To assess the in-vivo consequences of the ERD03-EXOSC3 interaction, a zebrafish model of

PCH1B was utilized.[1]

Objective: To determine if ERD03 can induce a PCH1B-like phenotype in a living organism by

disrupting the function of the EXOSC3-RNA interaction.

Methodology:

Zebrafish Maintenance: Wild-type zebrafish embryos are maintained and staged according

to standard protocols.

Compound Treatment: Developing zebrafish embryos are exposed to a specific

concentration of ERD03 (e.g., 50 µM) in their water for a defined period (e.g., 5 days). A

control group treated with the vehicle (e.g., DMSO) is run in parallel.

Phenotypic Analysis: At the end of the treatment period, the zebrafish larvae are examined

for developmental abnormalities characteristic of PCH1B, such as spinal curvature and

reduced cerebellum size.
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RNA Expression Analysis: RNA is extracted from the treated and control larvae, and

quantitative PCR (qPCR) is performed to measure the expression levels of specific RNA

transcripts known to be affected by EXOSC3 dysfunction. This is to confirm that the

phenotypic changes are associated with the expected molecular-level disruptions.

Signaling Pathways and Experimental Workflows
The binding of ERD03 to EXOSC3 is designed to disrupt the normal function of the RNA

exosome, a critical complex for RNA processing and degradation. This disruption leads to

downstream cellular consequences that manifest as the PCH1B phenotype.
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Caption: ERD03 binding to EXOSC3 disrupts RNA guidance to the exosome.

The experimental workflow to identify and validate ERD03 as a disruptor of the EXOSC3-RNA

interaction follows a logical progression from in-silico screening to in-vivo validation.
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Caption: Workflow for the discovery and validation of ERD03.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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